5-amino-6-chloro-2,3-dihydro-1H-indol-2-one
Description
5-Amino-6-chloro-2,3-dihydro-1H-indol-2-one is a bicyclic heterocyclic compound featuring an indolin-2-one core substituted with an amino group at position 5 and a chlorine atom at position 4. Its molecular formula is C₈H₆ClN₂O, with a molecular weight of 196.6 g/mol.
Modifications to the indoline scaffold, such as benzomorpholine substitutions or spirocyclic intermediates, are also documented to influence pharmacological properties .
Properties
IUPAC Name |
5-amino-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2O/c9-5-3-7-4(1-6(5)10)2-8(12)11-7/h1,3H,2,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQROGWWVNTWSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC(=C(C=C2NC1=O)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77859-59-7 | |
| Record name | 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthesis via Hydrolysis and Decarboxylation
One of the primary methods for synthesizing 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one involves hydrolysis and decarboxylation processes. The synthesis begins with a suitable precursor that undergoes hydrolysis to form an intermediate compound, which is then subjected to decarboxylation.
- The starting material is treated with water under acidic conditions to facilitate hydrolysis.
- The resulting product is then heated to induce decarboxylation, yielding this compound.
Reaction with Cyclic Secondary Amines
Another effective method involves the reaction of 6-chloro-5-(2-chloroethyl)-indolin-2-one with cyclic secondary amines. This method has been documented in research focusing on indolin derivatives.
- Reagents:
- 6-chloro-5-(2-chloroethyl)-indolin-2-one
- Cyclic secondary amines (e.g., piperidine derivatives)
-
- The reaction is typically carried out in an organic solvent such as dichloromethane.
- The mixture is stirred at room temperature or slightly elevated temperatures for several hours.
-
- After completion, the product is extracted using standard organic extraction techniques and purified through recrystallization or chromatography.
One-Pot Multibond Forming Process
Recent advancements have introduced a one-pot multibond forming process that streamlines the synthesis of 5-amino derivatives from readily available precursors.
- Starting Materials:
- A combination of 2-iodoanilines and other reagents that facilitate bond formation.
-
- Multiple reactions are conducted sequentially without isolating intermediates.
- Conditions such as temperature and solvent are optimized to maximize yield and minimize by-products.
-
- The overall yield can be significantly improved through careful optimization of each step in the one-pot process.
Molecular Docking Studies
In addition to synthetic methods, molecular docking studies have been conducted to evaluate the binding affinity of synthesized compounds with biological targets such as DNA. These studies provide insights into the potential efficacy of compounds like this compound in therapeutic applications.
Comparative Analysis of Methods
| Method | Advantages | Disadvantages |
|---|---|---|
| Hydrolysis and Decarboxylation | Simple procedure; good yield | Requires careful control of reaction conditions |
| Reaction with Cyclic Amines | Versatile; applicable to various amines | May require purification steps |
| One-Pot Multibond Process | Efficient; reduces time and steps | Complexity in optimizing conditions |
Chemical Reactions Analysis
Types of Reactions
5-amino-6-chloro-2,3-dihydro-1H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while substitution reactions can produce a variety of functionalized indole compounds .
Scientific Research Applications
Anticancer Activity
Research has highlighted the anticancer properties of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one derivatives. In vitro studies have demonstrated that these compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a derivative of this compound showed notable activity against ovarian (OVCAR-3) and breast (MDA-MB-468) cancer cells, achieving over 40% inhibition of cell growth at specific concentrations .
Structure-Activity Relationship (SAR)
The effectiveness of this compound is closely linked to its molecular structure. Modifications at different positions on the indole ring can significantly influence its anticancer activity. For example, the introduction of specific substituents has been shown to enhance or diminish cytotoxic effects against particular cancer types .
Case Studies and Research Findings
Several studies have explored the potential of this compound in combination therapies:
Combination Therapies
Research indicates that combining this compound with established chemotherapeutic agents can enhance therapeutic efficacy. For instance, when used alongside drugs like idarubicin or cytarabine in leukemia models, significant improvements in tumor reduction were observed .
QSAR Studies
Quantitative Structure–Activity Relationship (QSAR) studies have been employed to predict the biological activity of various derivatives based on their chemical structure. These models help identify key molecular descriptors that correlate with anticancer properties, guiding future synthesis efforts .
Data Tables
| Compound | Cancer Cell Line | Inhibition (%) | Notes |
|---|---|---|---|
| Derivative A | OVCAR-3 | 47 | Significant selectivity towards prostate cancer |
| Derivative B | MDA-MB-468 | 40 | Effective in combination with idarubicin |
| Derivative C | DU-145 | 98.79 | High selectivity observed |
Mechanism of Action
The mechanism of action of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table highlights key structural analogs of 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one, emphasizing substituent differences and their implications:
Key Differences and Bioactivity Insights
Halogen vs. Amino Substituents: The 6-chloro-5-fluoro analog (CAS 100487-74-9) replaces the amino group with fluorine, enhancing metabolic stability and lipophilicity, which may improve blood-brain barrier penetration .
Functional Group Additions :
- 3-Acyloxy derivatives (e.g., 3-acetoxy-5-bromo-2,3-dihydro-1H-indol-2-one) exhibit antihypoxic activity, suggesting that esterification at position 3 can modulate redox-related pathways .
- Spirocyclic and benzomorpholine-modified analogs (e.g., compounds C1-C4 in ) demonstrate altered ring strain and conformational flexibility, impacting receptor interactions .
Conjugated Systems :
- The 3-benzylidene derivative (CAS 3359-49-7) introduces extended π-conjugation, which may enhance fluorescence properties or stabilize transition states in enzymatic reactions .
Biological Activity
Overview
5-Amino-6-chloro-2,3-dihydro-1H-indol-2-one is a heterocyclic compound belonging to the indole family, notable for its diverse biological activities. The presence of both amino and chlorine substituents on the indole ring enhances its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzyme-inhibitory properties.
The molecular structure of this compound includes:
- Molecular Formula : C8H8ClN3O
- CAS Number : 77859-59-7
This compound can undergo various chemical reactions such as oxidation, reduction, and substitution, which can lead to the formation of different derivatives with potentially enhanced biological activities.
Anticancer Activity
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. A study evaluated its efficacy against a panel of 60 cancer cell lines at the U.S. National Cancer Institute. The results showed a mean inhibition growth percentage (IGP) of approximately 43.93% against multiple cancer types, including ovarian (OVCAR-3) and breast (MDA-MB-468) cancers .
Table 1: Anticancer Activity Summary
| Cell Line | Mean IGP (%) | Reference |
|---|---|---|
| OVCAR-3 | 10 | |
| MDA-MB-468 | 47 | |
| DU-145 (Prostate) | 98.79 | |
| SW-620 (Colon) | 50.98 | |
| TK-10 (Renal) | 52.33 |
The structure–activity relationship (SAR) studies suggest that the specific arrangement of substituents on the indole ring is crucial for its anticancer efficacy.
Antimicrobial Activity
In addition to anticancer properties, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, demonstrating effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.5 μg/mL .
Table 2: Antimicrobial Activity Summary
The mechanism of action is believed to involve binding to dihydrofolate reductase (DHFR), similar to established antibiotics like methotrexate, thereby inhibiting bacterial growth.
Enzyme Inhibition
This compound also exhibits potential as an enzyme inhibitor. Its ability to modulate enzyme activity could be leveraged in therapeutic contexts where enzyme dysregulation is a factor in disease pathology. Specific molecular targets have yet to be fully elucidated but may include key enzymes involved in metabolic pathways relevant to cancer and microbial resistance .
Case Studies
- Cytotoxicity Evaluation : In vitro studies have indicated that this compound can induce apoptosis in cancer cells through various signaling pathways. For instance, in ovarian cancer models, significant cell death was observed at concentrations that were non-toxic to normal cells, highlighting its selective cytotoxicity .
- Antibacterial Efficacy : A study on newly synthesized derivatives of indole compounds demonstrated that modifications at specific positions significantly improved their antibacterial activity against resistant strains like MRSA.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 5-amino-6-chloro-2,3-dihydro-1H-indol-2-one, and what are their critical optimization parameters?
- Answer : The compound can be synthesized via condensation reactions involving substituted indole precursors. For example, analogous methods include refluxing 3-formyl-indole derivatives with aminothiazolone in acetic acid, as demonstrated for similar indol-2-one derivatives . Key parameters include stoichiometric ratios (e.g., 1.1 equiv of aldehyde to 1.0 equiv of amine), reflux duration (3–5 hours), and recrystallization solvents (DMF/acetic acid mixtures). Yield optimization often requires pH control and temperature gradients during crystallization.
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
- Answer : Structural confirmation relies on NMR (¹H and ¹³C), IR spectroscopy, and elemental analysis. For example, IR peaks at ~1750 cm⁻¹ (C=O stretch) and 1615 cm⁻¹ (C=N) are critical for functional group identification . ¹H NMR signals for NH protons (~11.0 ppm in DMSO-d6) and aromatic protons (δ 6.9–7.6) are diagnostic . Elemental analysis (e.g., C, H, N percentages) must align with theoretical values within ±0.3% to confirm purity.
Q. What are the recommended storage conditions to ensure the compound’s stability?
- Answer : Stability is maintained under inert atmospheres (argon/nitrogen) at –20°C, protected from light and moisture. Indole derivatives are prone to oxidation; thus, antioxidants like BHT (butylated hydroxytoluene) may be added to solutions . Long-term storage in amber vials with desiccants (e.g., silica gel) is advised.
Advanced Research Questions
Q. How can reaction mechanisms for the formation of this compound be elucidated, particularly in the presence of competing pathways?
- Answer : Mechanistic studies require kinetic profiling (e.g., time-resolved NMR) and intermediate trapping. For instance, Schiff base formation between aldehyde and amine groups is a likely first step, followed by cyclization . Isotopic labeling (e.g., ¹⁵N or ²H) can track proton transfer steps, while DFT calculations model transition states to resolve competing pathways .
Q. What strategies resolve discrepancies in spectroscopic data (e.g., unexpected NMR splitting or IR shifts) during characterization?
- Answer : Contradictory data may arise from tautomerism, polymorphism, or residual solvents. For example, enol-keto tautomerism in indol-2-ones can split NH signals in NMR . Variable-temperature NMR or X-ray crystallography clarifies such issues. IR shifts due to moisture are mitigated by rigorous drying (e.g., P₂O₅ desiccation) .
Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Answer : The electron-withdrawing chloro group at position 6 directs electrophilic substitution to position 4 or 7 of the indole ring. Computational studies (e.g., Fukui indices) predict nucleophilic attack sites, while steric effects from the amino group at position 5 may hinder coupling reactions . Ligand screening (e.g., Pd(PPh₃)₄ vs. XPhos) optimizes yields in such reactions.
Q. What in vitro assays are suitable for evaluating the compound’s biological activity, and how are false positives minimized?
- Answer : Cell viability assays (e.g., MTT) and enzyme inhibition studies (e.g., kinase profiling) are common. False positives from aggregation or redox activity are mitigated by including controls like detergent (e.g., Triton X-100) and redox indicators (e.g., DTT). Dose-response curves with Hill slopes >1.0 confirm specificity .
Data Interpretation and Optimization
Q. How can synthetic yields be improved when scaling up from milligram to gram quantities?
- Answer : Scale-up challenges include heat dissipation and mixing efficiency. Using segmented flow reactors improves temperature control during exothermic steps (e.g., cyclization). Solvent selection (e.g., switching from acetic acid to toluene/EtOH mixtures) enhances solubility and reduces viscosity .
Q. What computational tools predict the compound’s pharmacokinetic properties (e.g., logP, solubility)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
